![molecular formula C6H2Cl2N2 B1303558 3,5-Dichloro-2-cyanopyridine CAS No. 85331-33-5](/img/structure/B1303558.png)
3,5-Dichloro-2-cyanopyridine
Overview
Description
3,5-Dichloro-2-cyanopyridine is a chemical compound that is part of the cyanopyridine family. Cyanopyridines are known for their versatile applications in the field of organic synthesis, particularly as intermediates in the production of agrochemicals, pharmaceuticals, and dyes. The presence of chlorine and cyano groups on the pyridine ring can significantly influence the reactivity and properties of the molecule, making it a valuable compound for various chemical transformations.
Synthesis Analysis
The synthesis of cyanopyridine derivatives can be achieved through various methods. For instance, an unexpected synthesis of 3-chloro-4-cyanopyridine was reported, where the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride yielded 3-chloro-4-cyanopyridine, contrary to the expected chlorination at the 2-position . This suggests that similar methodologies could potentially be adapted for the synthesis of this compound by modifying the reaction conditions or starting materials.
Molecular Structure Analysis
The molecular structure of cyanopyridines has been extensively studied. For example, the crystal structures of 2- and 3-cyanopyridine isomers were determined using low-temperature X-ray single crystal experiments . These studies provide insights into the intermolecular interactions and the influence of substituents on the pyridine ring. The structural information can be crucial for understanding the reactivity and designing new compounds with desired properties.
Chemical Reactions Analysis
Cyanopyridines participate in a variety of chemical reactions. Nucleophilic substitution reactions of 2-chloro-3-cyanopyridines have been explored, where the chlorine atom is readily replaced by different nucleophiles, leading to a range of substituted pyridines . Similarly, this compound could undergo nucleophilic substitution reactions, potentially leading to new compounds with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanopyridines are influenced by their molecular structure. For instance, the presence of electron-withdrawing cyano groups can affect the electronic properties and reactivity of the molecule. The fluorescent properties of cyanopyridine derivatives have also been studied, indicating their potential use in the development of functional dye materials . The chloro and cyano substituents on the pyridine ring can also impact the solubility, boiling point, and stability of the compound, which are important factors in its practical applications.
Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks
3,5-Dichloro-2-cyanopyridine serves as a crucial ligand in the construction of coordination polymers and metal-organic frameworks. Zhao et al. (2017) demonstrated how 4-Cyanopyridine, a similar compound, acts as both a mono- and bidentate ligand in transition metal complexes, leading to the formation of polymeric chains. These structures are pivotal in developing new materials with potential applications in catalysis, gas storage, and separation technologies Haishuang Zhao et al., 2017.
Synthesis of Heterocyclic Compounds
The versatility of this compound extends to the synthesis of heterocyclic compounds. Arya et al. (2013) explored its condensation reactions to produce amidine and bis amidine derivatives, which exhibited significant anti-inflammatory and anticancer activities. This underscores its role as a building block in medicinal chemistry, enabling the development of new therapeutic agents Surbhi Arya et al., 2013.
Green Chemistry Applications
In the context of green chemistry, this compound has been utilized in the catalytic conversion of CO2 and glycerol to glycerol carbonate, showcasing its potential as an eco-friendly catalyst. Su et al. (2017) found that 2-cyanopyridine facilitates this conversion by acting both as a dehydrating agent and as a catalyst, highlighting a novel approach for CO2 activation and utilization Xinluona Su et al., 2017.
Pharmacological Applications
Safety and Hazards
3,5-Dichloro-2-cyanopyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Mechanism of Action
Target of Action
3,5-Dichloro-2-cyanopyridine, also known as 3,5-dichloropicolinonitrile, is a chemical compound used in the synthesis of various pharmaceuticals and agrochemicals
Mode of Action
It is known that it can be synthesized in a scalable manner and is used to make pharmaceuticals and agrochemicals .
Biochemical Pathways
The compound is a key intermediate in the synthesis of niacin and niacinamide, which are essential components of the biochemical pathways involved in cellular respiration . It is also used in the synthesis of pesticides and rubber additives .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pharmaceutical or agrochemical product in which it is used. For instance, when used in the synthesis of certain pharmaceuticals, the resulting medication may have effects such as treating cardiovascular diseases or neurological conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally recommended to store the compound in a sealed container in a dry, room-temperature environment .
properties
IUPAC Name |
3,5-dichloropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOLSDAAPMVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377839 | |
Record name | 3,5-Dichloro-2-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85331-33-5 | |
Record name | 3,5-Dichloro-2-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-2-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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